molecular formula C21H29ClN2O2S B610034 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride CAS No. 1322001-35-3

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride

Cat. No.: B610034
CAS No.: 1322001-35-3
M. Wt: 409.0 g/mol
InChI Key: WRNZYMZEVIVCFL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PF-4455242 involves several steps, starting with the preparation of the biphenyl sulfonamide intermediate. The synthetic route includes the following steps:

Chemical Reactions Analysis

PF-4455242 undergoes various chemical reactions, including:

Scientific Research Applications

PF-4455242 has been extensively studied for its potential therapeutic applications, including:

Properties

IUPAC Name

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S.ClH/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23;/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNZYMZEVIVCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157432
Record name PF-4455242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322001-35-3
Record name [1,1′-Biphenyl]-4-methanamine, N-(2-methylpropyl)-2′-(1-pyrrolidinylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1322001-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PF-4455242
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322001353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-4455242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-4455242
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2XT1FW9V4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride
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2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride
Customer
Q & A

Q1: What makes PF-4455242 a potentially interesting therapeutic compound?

A1: PF-4455242 exhibits selectivity for the κ-opioid receptor, making it a valuable tool for investigating the therapeutic potential of this receptor. The κ-opioid receptor is implicated in various biological responses, including pain, stress, anxiety, and depression, suggesting its potential as a therapeutic target for these conditions [, ].

Q2: How was PF-4455242 discovered, and what strategies were employed to optimize its properties?

A2: PF-4455242 was identified through a parallel chemistry approach coupled with physicochemical property design []. This strategy involved utilizing key monomer building blocks to rapidly explore the structure-activity relationship (SAR) and optimize the compound's potency and selectivity for the κ-opioid receptor.

Q3: What preclinical studies have been conducted with PF-4455242, and what do they reveal about its mechanism of action?

A3: The in vitro κ-opioid receptor antagonism of PF-4455242 was confirmed using the tail-flick analgesia model []. Researchers established an exposure-response relationship by correlating the κ-receptor binding affinity (Ki) with free drug levels in the brain. These findings indicate that PF-4455242 effectively blocks κ-opioid receptor signaling in vivo. Further research indicates that unlike some other κ-opioid receptor antagonists, PF-4455242 does not demonstrate a long duration of action, nor does it activate c-Jun N-terminal kinase (JNK) 1 []. This suggests that PF-4455242 may act through a distinct mechanism compared to other antagonists in its class.

Q4: Has PF-4455242 progressed to clinical trials, and what is the current understanding of its potential in human subjects?

A4: PF-4455242 successfully progressed to Phase 1 clinical trials, demonstrating target engagement in healthy volunteers []. While detailed results from these trials are not elaborated upon in the provided research, the advancement to human studies signifies its potential therapeutic value and warrants further investigation.

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